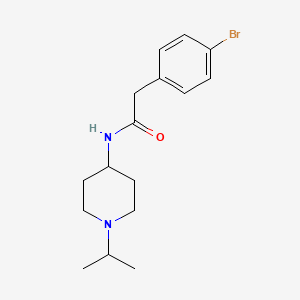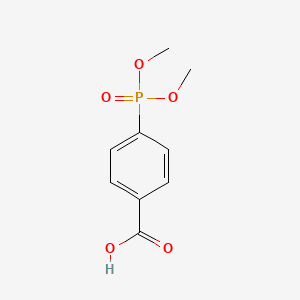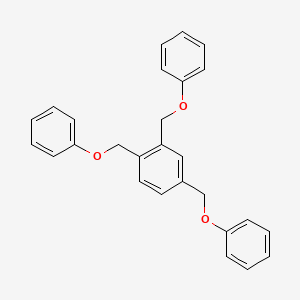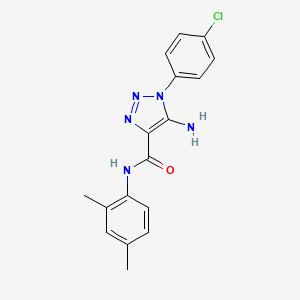
2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide, also known as BR-A-657, is a chemical compound that belongs to the class of acetamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters such as serotonin and norepinephrine. It may also act on the opioid system to produce analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesic, antidepressant, and anti-inflammatory effects in animal models. It has also been found to improve cognitive function and memory in rats. Additionally, it has been shown to have a low potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide in lab experiments is its high potency and selectivity for its target receptors. It is also relatively easy to synthesize and has good stability. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide. One area of research could focus on its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could investigate its mechanism of action and potential interactions with other drugs. Another area of research could focus on developing more water-soluble derivatives of this compound to improve its bioavailability.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry and drug discovery. Its high potency and selectivity for its target receptors make it an attractive candidate for further study. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide involves the reaction of 4-bromobenzoyl chloride with N-isopropylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide has been studied for its potential applications in the treatment of various neurological disorders such as neuropathic pain, depression, and anxiety. It has been shown to exhibit analgesic and antidepressant effects in animal models. Additionally, it has been investigated for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-12(2)19-9-7-15(8-10-19)18-16(20)11-13-3-5-14(17)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBSKOZQYMUXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid - 2,4,6-trimethyl-3-pyridinol (1:1)](/img/structure/B5235883.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![11-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235898.png)
![11-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235904.png)

![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235944.png)
![diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)
![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)


![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)